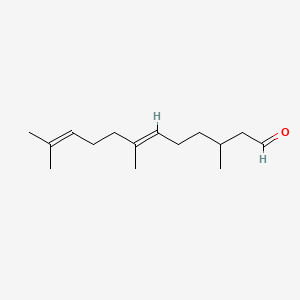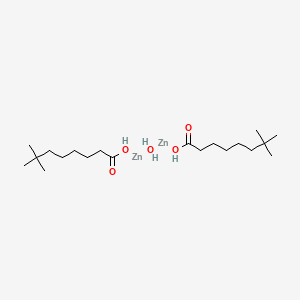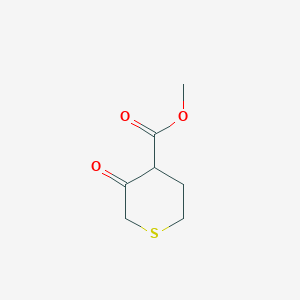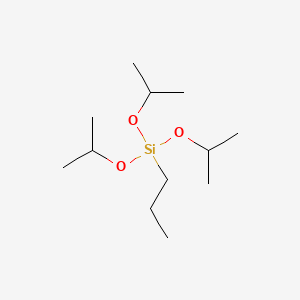
Tris(1-methylethoxy)propylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1-methylethoxy)propylsilane is an organosilicon compound with the molecular formula C12H28O3Si and a molecular weight of 248.43 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: Tris(1-methylethoxy)propylsilane can be synthesized through the reaction of propyltrichlorosilane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to achieve the desired purity level .
化学反応の分析
Types of Reactions: Tris(1-methylethoxy)propylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Tris(1-methylethoxy)propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of advanced materials, including coatings and adhesives
作用機序
The mechanism of action of tris(1-methylethoxy)propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a silane donor, facilitating the formation of silicon-carbon bonds. The pathways involved include nucleophilic substitution and addition reactions .
類似化合物との比較
Triisopropylsilane: Another organosilicon compound with similar properties but different applications.
Trimethoxypropylsilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness: Tris(1-methylethoxy)propylsilane is unique due to its specific combination of isopropoxy groups and propylsilane backbone, which imparts distinct chemical reactivity and stability compared to other silanes .
特性
CAS番号 |
35108-12-4 |
|---|---|
分子式 |
C12H28O3Si |
分子量 |
248.43 g/mol |
IUPAC名 |
tri(propan-2-yloxy)-propylsilane |
InChI |
InChI=1S/C12H28O3Si/c1-8-9-16(13-10(2)3,14-11(4)5)15-12(6)7/h10-12H,8-9H2,1-7H3 |
InChIキー |
MQVCTPXBBSKLFS-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


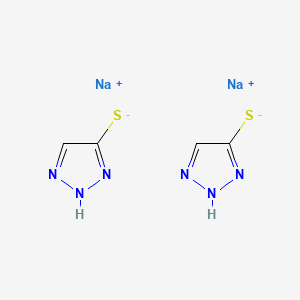
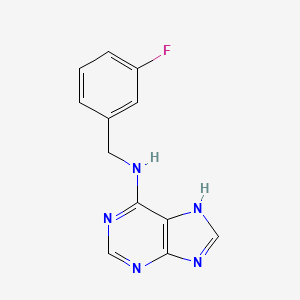
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
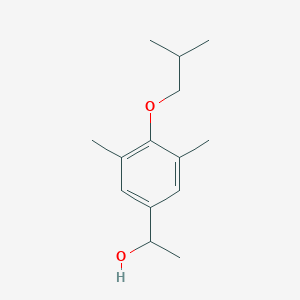
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
